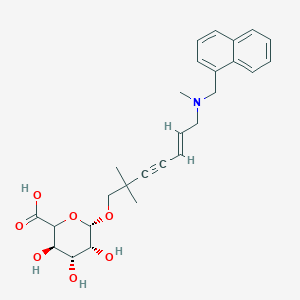
Hydroxy Terbinafine beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Terbinafine beta-D-Glucuronide is a metabolite of Terbinafine, an allylamine antifungal agent. This compound is known for its role in inhibiting squalene epoxidase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . The molecular formula of this compound is C27H33NO7, and it has a molecular weight of 483.55 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine beta-D-Glucuronide typically involves the glucuronidation of Hydroxy Terbinafine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions: Hydroxy Terbinafine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Hydroxy Terbinafine.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
科学的研究の応用
Hydroxy Terbinafine beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Terbinafine metabolites.
Biology: The compound is studied for its role in the metabolism of Terbinafine and its impact on fungal cell wall synthesis.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics in the treatment of fungal infections.
Industry: It is used in the development of antifungal drugs and in the study of drug metabolism and interactions
作用機序
Hydroxy Terbinafine beta-D-Glucuronide exerts its effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol. The reduction in ergosterol levels disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .
類似化合物との比較
Terbinafine: The parent compound, which also inhibits squalene epoxidase but is not glucuronidated.
Naftifine: Another allylamine antifungal with a similar mechanism of action but different metabolic pathways.
Butenafine: A benzylamine antifungal that targets the same enzyme but has a different chemical structure
Uniqueness: Hydroxy Terbinafine beta-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion. This modification also affects its pharmacokinetics and pharmacodynamics, making it distinct from its parent compound and other similar antifungals .
特性
分子式 |
C27H33NO7 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
(3R,4R,5R,6S)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23-,24?,26+/m1/s1 |
InChIキー |
XWKOYVRIRYSRSH-CZBFLBQGSA-N |
異性体SMILES |
CC(C)(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


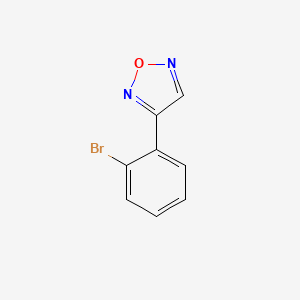
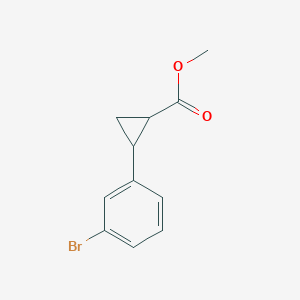
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
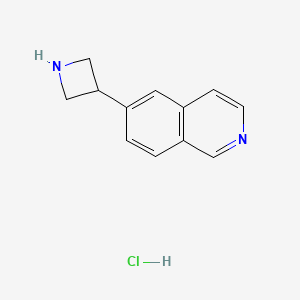
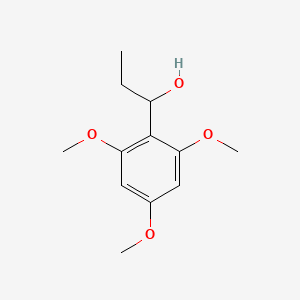
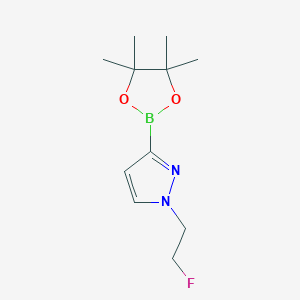
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)

![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)



